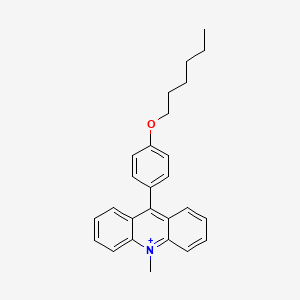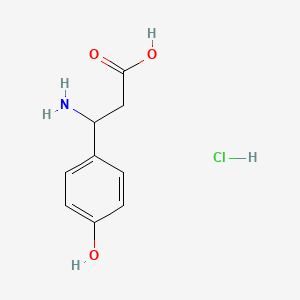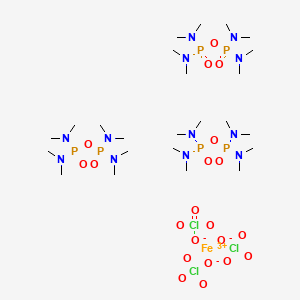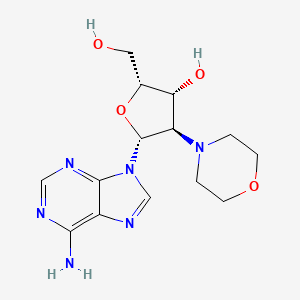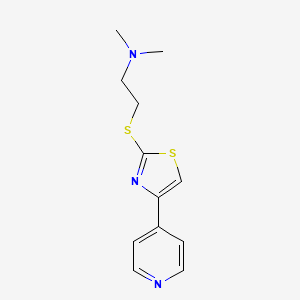
2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol is an organic compound that features a phenanthrene backbone with a 4-hydroxy group and a 3-(4-fluorophenyl)propoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and 4-fluorophenylpropyl bromide.
Formation of the Propoxy Linkage: The phenanthrene is first functionalized to introduce a hydroxyl group at the 4-position. This can be achieved through various oxidation reactions.
Nucleophilic Substitution: The 4-hydroxyphenanthrene undergoes a nucleophilic substitution reaction with 4-fluorophenylpropyl bromide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a phenanthrene ketone, while reduction could produce a phenanthrene alcohol.
Scientific Research Applications
2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological pathways.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol involves its interaction with specific molecular targets. The hydroxyl group and the fluorophenylpropoxy substituent may play key roles in binding to enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-Chlorophenyl)propoxy)-4-phenanthrenol: Similar structure with a chlorine atom instead of fluorine.
2-(3-(4-Methylphenyl)propoxy)-4-phenanthrenol: Similar structure with a methyl group instead of fluorine.
2-(3-(4-Bromophenyl)propoxy)-4-phenanthrenol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it unique compared to its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
CAS No. |
59873-17-5 |
|---|---|
Molecular Formula |
C23H19FO2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)propoxy]phenanthren-4-ol |
InChI |
InChI=1S/C23H19FO2/c24-19-11-7-16(8-12-19)4-3-13-26-20-14-18-10-9-17-5-1-2-6-21(17)23(18)22(25)15-20/h1-2,5-12,14-15,25H,3-4,13H2 |
InChI Key |
SFNLKDOYOCIATG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=CC(=C32)O)OCCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



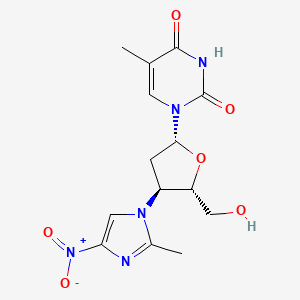
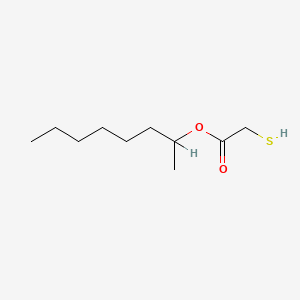

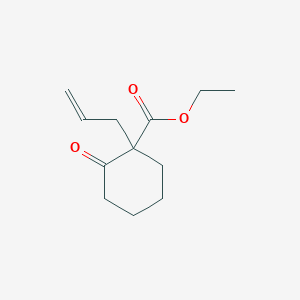
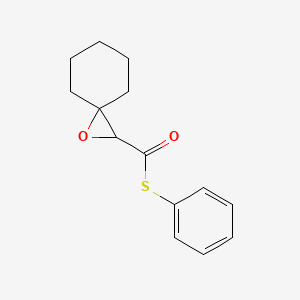
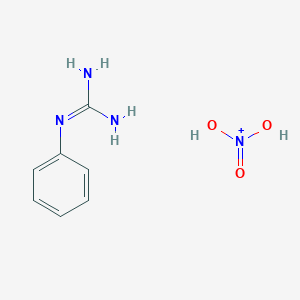
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)

